3'-O-Acetylthymidine

Description

Contextualizing Nucleoside Analogues in Chemical Biology and Medicinal Chemistry Research

Nucleoside analogues are a cornerstone of modern medicinal chemistry and chemical biology, representing a pivotal class of small molecules in the fight against viral infections and cancer. researchgate.net These compounds are structural mimics of natural nucleosides, the fundamental building blocks of DNA and RNA. rsc.orgacs.org Modifications to the sugar (furanose) or the nucleobase moieties of these natural structures give rise to analogues with altered biological activities. rsc.orgacs.org

In cellular processes, nucleoside analogues can exert their effects by mimicking their natural counterparts, thereby interacting with essential enzymes like polymerases and kinases. acs.org This mimicry allows them to be incorporated into growing DNA or RNA chains, often leading to chain termination and halting replication, a mechanism crucial for their antiviral and anticancer properties. ontosight.ai The development of nucleoside therapeutics has been a persistent feature in drug discovery, with their importance recently highlighted by the approval of drugs for treating hepatitis C and their role in addressing global health crises. researchgate.net

The synthesis of nucleoside analogues, however, presents significant challenges. rsc.orgacs.org Despite their prevalence, creating these modified structures often requires complex, multi-step synthetic routes. researchgate.net Consequently, there is a continuous drive within academic and industrial research to develop more efficient, step-economic, and environmentally sustainable synthetic methodologies, including both chemical and biocatalytic approaches. researchgate.netrsc.org Innovations in this area aim to expand the accessible chemical space for nucleoside-based drug discovery and to overcome existing synthetic hurdles. researchgate.netacs.org This ongoing research underscores the central role of nucleoside analogues as indispensable tools and therapeutic agents. uochb.cz

Significance of 3'-O-Acetylthymidine as a Synthetic Precursor and Research Tool

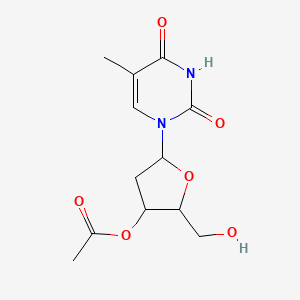

This compound is a modified nucleoside derivative of thymidine (B127349), distinguished by the presence of an acetyl group at the 3'-hydroxyl position of its deoxyribose sugar moiety. cymitquimica.com This seemingly simple modification imparts valuable chemical properties, establishing the compound as a versatile and crucial intermediate in synthetic and medicinal chemistry. chemimpex.com The acetyl group serves as a protecting group, temporarily blocking the reactive 3'-hydroxyl site. This allows chemists to perform specific chemical modifications at other positions of the nucleoside, such as the 5'-hydroxyl group, without unintended side reactions.

One of the most significant applications of this compound is as a key precursor in the synthesis of other biologically active nucleoside analogues. chemimpex.com For instance, it is a well-established starting material in the synthesis of Zidovudine (AZT), a landmark anti-HIV drug. ucl.ac.uknih.govrasayanjournal.co.in The synthesis of AZT often involves the chemical conversion of the 3'-hydroxyl group of thymidine to an azido (B1232118) group, a transformation facilitated by the initial protection of the 3'-position with an acetyl group. ucl.ac.ukrsc.org

Furthermore, this compound is instrumental in the synthesis of modified oligonucleotides, which are short DNA or RNA strands with altered chemical backbones. chemimpex.com These modifications are designed to enhance properties like resistance to degradation by cellular enzymes (nucleases). nih.gov For example, this compound is used in the synthesis of dithymidine phosphate (B84403) analogues and phosphorothioates, which are more stable in biological systems. nih.govoup.com Its acetyl group also enhances its solubility and stability, making it easier to handle in various laboratory procedures and biochemical assays designed to study nucleic acid metabolism. cymitquimica.comchemimpex.com

Below is a table detailing the key chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 21090-30-2 | cymitquimica.comchemimpex.com |

| Molecular Formula | C₁₂H₁₆N₂O₆ | cymitquimica.comchemimpex.combiosynth.com |

| Molecular Weight | 284.27 g/mol | chemimpex.combiosynth.com |

| Appearance | White to off-white free flowing powder | chemimpex.com |

| Synonyms | 3'-O-Acetyl-1-(2'-deoxy-β-D-ribofuranosyl)thymine, Thymidine 3'-acetate | chemimpex.comguidechem.com |

| Crystal System | Orthorhombic | iucr.org |

| Melting Point | 176 °C | ucl.ac.ukacs.org |

Historical Development and Key Milestones in this compound Research

The study of acetylated nucleosides, including this compound, is rooted in the foundational era of nucleic acid chemistry. In the 1950s, the laboratory of Alexander Todd, a Nobel laureate for his work on nucleotides, conducted pioneering research into the synthesis of dinucleotides. A 1955 paper by Michelson and Todd described the synthesis of dithymidine dinucleotides, a process which involved the deacetylation of 3',5'-di-O-acetylthymidine, yielding a mixture that included thymidine, 5'-O-acetylthymidine, and this compound. acs.org This early work established methods for the separation and characterization of these important intermediates and reported a melting point of 176°C for this compound. ucl.ac.ukacs.org

The significance of this compound grew substantially with the advent of the AIDS pandemic and the urgent search for effective antiviral therapies. Zidovudine (AZT), the first drug approved for the treatment of HIV, was first synthesized in 1964. iarc.frucl.ac.uk Many synthetic routes to AZT and other modified nucleosides rely on this compound as a key intermediate. ucl.ac.ukucl.ac.uk For example, a common strategy involves synthesizing this compound from thymidine, which is then used to produce AZT and its derivatives. ucl.ac.uknih.gov

In the 1980s and 1990s, research intensified on using this compound to create novel phosphate derivatives designed as membrane-soluble prodrugs of bioactive nucleotides. nih.gov These studies aimed to improve the delivery of antiviral agents into cells. nih.govucl.ac.uk Concurrently, its utility in the solid-phase synthesis of oligonucleotides became more pronounced. Eckstein's synthesis of thymidine 5′-phosphorothioate in 1966, a foundational method for creating nuclease-resistant DNA, begins with 3′-O-acetyl-thymidine. nih.gov Later work continued to leverage this compound for creating novel internucleotide linkages, such as in the synthesis of diastereomeric dithymidine methanephosphonamidates. researchgate.net Structural studies, such as the X-ray crystallography analysis published in 1988, provided detailed insights into the molecule's three-dimensional conformation, contributing to a deeper understanding of its chemical behavior. iucr.org

Structure

3D Structure

Properties

IUPAC Name |

[2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O6/c1-6-4-14(12(18)13-11(6)17)10-3-8(19-7(2)16)9(5-15)20-10/h4,8-10,15H,3,5H2,1-2H3,(H,13,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFKBRPHBYCMQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40943402 | |

| Record name | 1-(3-O-Acetyl-2-deoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21090-30-2 | |

| Record name | NSC130219 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-O-Acetyl-2-deoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 3 O Acetylthymidine and Its Derivatives

Chemical Synthesis Approaches to 3'-O-Acetylthymidine

Chemical synthesis provides a robust and versatile platform for the production of this compound and its analogues. These methods often involve multiple steps and the use of protecting groups to achieve the desired regioselectivity.

Multi-Step Synthesis from Thymidine (B127349)

The direct acylation of thymidine presents a challenge due to the presence of two hydroxyl groups (at the 3' and 5' positions) and a reactive secondary amine group. nih.gov Consequently, multi-step synthetic routes are often employed to achieve selective acylation at the 3'-position.

A common strategy involves the initial protection of the more reactive 5'-hydroxyl group. This is typically accomplished using a bulky protecting group like a trityl or dimethoxytrityl (DMTr) group, which can be introduced with high regioselectivity. umich.edubeilstein-journals.org Once the 5'-position is blocked, the 3'-hydroxyl group can be acetylated using an acetylating agent such as acetic anhydride (B1165640) in the presence of a base like pyridine (B92270). scielo.org.mx The final step involves the removal of the 5'-protecting group under acidic conditions to yield this compound.

Another approach involves the use of the dibutyltin (B87310) oxide method, which has been reported to favor the formation of 3'-O-substituted analogs. nih.gov This method relies on the formation of a stannylene intermediate that activates the 3'-hydroxyl group for subsequent acylation.

A detailed multi-step synthesis can be summarized as follows:

Protection of the 5'-Hydroxyl Group: Thymidine is reacted with a protecting agent (e.g., dimethoxytrityl chloride) in a suitable solvent to yield 5'-O-Dimethoxytritylthymidine.

Acylation of the 3'-Hydroxyl Group: The protected thymidine is then treated with an acetylating agent (e.g., acetic anhydride) to introduce the acetyl group at the 3'-position, forming 3'-O-Acetyl-5'-O-dimethoxytritylthymidine.

Deprotection of the 5'-Hydroxyl Group: The 5'-O-dimethoxytrityl group is selectively removed, typically with a mild acid, to afford the final product, this compound.

| Step | Reagents and Conditions | Intermediate/Product |

| 1 | Thymidine, Dimethoxytrityl chloride, Pyridine | 5'-O-Dimethoxytritylthymidine |

| 2 | Acetic anhydride, Pyridine | 3'-O-Acetyl-5'-O-dimethoxytritylthymidine |

| 3 | Mild acid (e.g., Dichloroacetic acid) | This compound |

Phosphorochloridate Chemistry in Derivatization

Phosphorochloridate chemistry is a powerful tool for the synthesis of nucleotide and nucleoside derivatives, including analogues of this compound. This method is particularly useful for introducing phosphate (B84403) or phosphoramidate (B1195095) moieties at specific positions on the nucleoside. nih.govucl.ac.uk The synthesis of 5'-dialkyl phosphates of this compound has been achieved by reacting a dialkyl phosphorochloridate with this compound in pyridine. ucl.ac.uk

This approach is central to the "ProTide" technology, which involves creating phosphoramidate prodrugs of nucleoside analogues to improve their cellular uptake and activation. rsc.orgrsc.org The general strategy involves the coupling of a nucleoside with a phosphorochloridate bearing the desired promoieties. rsc.org For instance, the synthesis of oligothymidylates on a solid support has been demonstrated using the condensation of a phenyl nucleoside-3'-phosphorochloridate with the 5'-hydroxyl group of a carrier-bound oligonucleotide derivative. nih.govoup.com

The stereoselectivity of these reactions is a critical aspect, as the phosphorus center becomes chiral upon derivatization. rsc.org Different coupling agents and conditions can influence the diastereomeric ratio of the resulting products. rsc.orgnih.gov

Direct Acylation Methods for Modified Thymidine Derivatives

While selective 3'-O-acylation is challenging, direct acylation methods have been successfully employed, often leading to the preferential formation of 5'-O-substituted derivatives due to the higher reactivity of the primary hydroxyl group. nih.govjmcs.org.mxjmcs.org.mx However, by carefully controlling reaction conditions, such as temperature and the stoichiometry of the acylating agent, it is possible to achieve a degree of regioselectivity. scielo.org.mx

For example, treating thymidine with one equivalent of an acyl chloride in dry pyridine at low temperatures can lead to the formation of the 5'-O-acyl derivative in good yield. scielo.org.mxjmcs.org.mx These 5'-O-acylated thymidines can then serve as intermediates for the synthesis of 3',5'-di-O-acyl derivatives by further acylation of the 3'-hydroxyl group. jmcs.org.mxjmcs.org.mx Researchers have also explored catalytic methods, such as using N-heterocyclic carbenes, for the regioselective acylation of unprotected nucleosides, which avoids the need for multi-step protection and deprotection sequences. acs.org

| Method | Key Feature | Primary Product |

| Direct Acylation | Simplicity and fewer steps | Typically 5'-O-acyl derivatives nih.govjmcs.org.mx |

| Dibutyltin Oxide Method | Activation of the 3'-hydroxyl group | Favors 3'-O-substituted analogs nih.gov |

| Catalytic Acylation | Avoids protecting groups | Regioselective functionalization acs.org |

Stereoselective Synthesis Methodologies for Analogue Generation

The generation of nucleoside analogues often requires precise control over the stereochemistry at multiple chiral centers. Stereoselective synthesis is crucial as different stereoisomers can exhibit vastly different biological activities. rsc.org

Several strategies have been developed for the stereoselective synthesis of nucleoside analogues. These include:

N-glycosylation: This involves the coupling of a modified sugar with a nucleobase. The stereochemical outcome of this reaction can be influenced by the nature of the sugar, the base, and the coupling conditions. rsc.org

Intramolecular Ring Formation: This approach involves the construction of the sugar ring from an acyclic precursor that is already attached to the nucleobase. rsc.org

Enzymatic Transglycosylation: Enzymes can be used to catalyze the transfer of a sugar moiety from one nucleoside to another base, often with high stereoselectivity. rsc.org

Photoredox Catalysis: This modern technique has been used for the stereoselective synthesis of C-nucleoside analogues by coupling glycosyl bromides with heteroarenes under mild conditions. acs.org

Oxazaphospholidine Method: This method has been successfully used for the stereocontrolled synthesis of O-aryl phosphoramidate nucleotide prodrugs (ProTides) with high diastereoselectivity. nih.govacs.org

For phosphoramidate derivatives, copper-catalyzed reactions have been shown to produce diastereomerically-enriched mixtures of ProTides. rsc.org The choice of catalyst and reaction conditions can be tailored to favor the formation of the desired stereoisomer. rsc.org

Enzymatic Synthesis and Biocatalysis for Regioselective Transformations

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for the modification of nucleosides. mdpi.comresearchgate.net Enzymes, particularly lipases, can catalyze reactions with high regio- and stereoselectivity under mild conditions, often avoiding the need for protecting groups. researchgate.nettandfonline.comtandfonline.comtandfonline.com

Enzyme-Mediated Protecting Group Chemistry on Nucleosides

Enzymes have been extensively used for the selective acylation and deacylation of hydroxyl groups in nucleosides. tandfonline.comtandfonline.comtandfonline.comacs.org This "enzymatic protecting group chemistry" provides an efficient route to regioselectively protected nucleosides that are valuable intermediates in oligonucleotide synthesis. tandfonline.comtandfonline.com

Lipases are the most commonly used enzymes for these transformations. researchgate.net They can catalyze acylation reactions in organic solvents using various acyl donors, such as acid anhydrides or oxime esters. google.comresearchgate.net The regioselectivity of the enzymatic acylation is influenced by the type of lipase (B570770), the solvent, the acylating agent, and the structure of the nucleoside substrate. google.comscispace.com

For instance, Pseudomonas cepacia lipase (PSL-C) has shown high regioselectivity for the 3'-hydroxyl group of β-2'-deoxynucleosides, while exhibiting opposite selectivity for the 5'-position of the corresponding α-anomer. nih.gov Candida antarctica lipase B (CAL-B) is another widely used enzyme that often favors acylation at the 5'-position. researchgate.netscispace.comresearchgate.net The regioselectivity of CAL-B has been attributed to the binding of the thymine (B56734) ring in a hydrophobic pocket of the enzyme. scispace.comnih.gov

| Enzyme | Substrate | Regioselectivity |

| Pseudomonas aeruginosa lipase | Thymidine | 3'-OH google.com |

| Pseudomonas cepacia lipase (PSL-C) | β-2'-deoxynucleosides | 3'-OH nih.gov |

| Candida antarctica lipase B (CAL-B) | Thymidine | 5'-OH researchgate.netscispace.com |

| Thermomyces lanuginosus lipase | Ribonucleosides | 5'-OH nih.gov |

The use of enzymes in organic synthesis represents a significant advancement, providing environmentally friendly and efficient methods for the preparation of complex molecules like this compound and its derivatives. mdpi.com

Regioselective Hydrolysis of Per-acetylated Thymidine to this compound

The regioselective hydrolysis of 3',5'-di-O-acetylthymidine is a crucial step in obtaining pure this compound. Enzymatic methods have proven to be highly effective for this transformation, offering remarkable selectivity under mild conditions. Various lipases have been investigated for their ability to selectively cleave the acetyl group at either the 3' or 5' position of the thymidine sugar moiety.

Research has shown that lipases from different microbial sources exhibit distinct regioselectivities. For instance, lipases from Candida cylindracea have been reported to selectively catalyze the hydrolysis of the 3'-O-acetyl group, yielding the desired this compound. google.combiosyn.com In contrast, lipases from porcine pancreas and Aspergillus niger, as well as pig liver esterase, preferentially hydrolyze the 5'-O-acetyl group. google.combiosyn.com The choice of enzyme is therefore critical in directing the outcome of the hydrolysis.

The reaction conditions, including pH, temperature, and the presence of organic co-solvents or interfaces, can significantly influence both the rate and selectivity of the enzymatic hydrolysis. Optimal conditions for achieving high selectivity for this compound often involve dilute solutions and controlled pH. google.com For example, using porcine pancreatic lipase at pH 7.5 in a dilute solution can yield essentially pure this compound. google.combiosyn.com However, the introduction of an artificial interface, such as polystyrene beads, while increasing the reaction rate, can lead to a decrease in selectivity. google.combiosyn.com

Table 1: Enzymatic Regioselective Hydrolysis of 3',5'-di-O-acetylthymidine

| Enzyme Source | Predominant Product | Selectivity | Reference |

|---|---|---|---|

| Candida cylindracea lipase | This compound | Selective for 3'-position | google.combiosyn.com |

| Porcine Pancreatic Lipase | 5'-O-Acetylthymidine | Selective for 5'-position | google.combiosyn.com |

| Aspergillus niger lipase | 5'-O-Acetylthymidine | Selective for 5'-position | google.combiosyn.com |

| Pig Liver Esterase | 5'-O-Acetylthymidine | Selective for 5'-position | google.combiosyn.com |

| Candida rugosa lipase | 3-hydroxy-5-acetyl-thymidine | 90% yield | lumiprobe.com |

| Thermophilic esterase EST2 (Alicyclobacillus acidocaldarius) | This compound | Almost quantitative (95%) conversion to the monoacetylated derivative with a free secondary OH group. | nih.gov |

Optimization of Enzymatic Reaction Conditions and Biocatalyst Engineering

To enhance the efficiency and selectivity of this compound synthesis, significant efforts have been directed towards the optimization of enzymatic reaction conditions and the engineering of biocatalysts. The use of ionic liquids as co-solvents has been explored to modulate lipase activity and selectivity. For example, the regioselectivity of Candida rugosa lipase in the hydrolysis of peracetylated thymidine was improved in the presence of [emim][PF6]. csic.es

Biocatalyst engineering, through techniques such as site-directed mutagenesis and chemical modification, has emerged as a powerful tool for creating enzymes with superior properties for specific biotransformations. nih.govmdpi.comokayama-u.ac.jpmdpi.comnih.gov By modifying the enzyme's structure, particularly in regions like the lid that controls access to the active site, it is possible to enhance catalytic activity and regioselectivity.

A notable example involves the engineering of Geobacillus thermocatenulatus lipase 2 (BTL2). nih.gov Through protein engineering, including the replacement of cysteine residues and the introduction of a unique cysteine in the lid area, followed by modification with tailor-made polymers, a library of new biocatalysts was created. nih.gov One of these engineered biocatalysts, BTL*-193-DextCOOH, demonstrated a 3-fold increase in activity and improved regioselectivity, achieving a 92% yield of this compound in the hydrolysis of per-acetylated thymidine. nih.govresearchgate.net

Table 2: Engineered Biocatalysts for this compound Synthesis

| Biocatalyst | Modification | Key Improvement | Yield of this compound | Reference |

|---|---|---|---|---|

| BTL*-193-DextCOOH | Engineered Geobacillus thermocatenulatus lipase 2 (BTL2) conjugated with a carboxylated dextran (B179266) polymer. | 3-fold increased activity and improved regioselectivity. | 92% | nih.govresearchgate.net |

| Octyl-CRL-EDC10mM | Modified Candida rugosa lipase. | Excellent specificity and improved regioselectivity for producing 3-hydroxy-5-acetyl-thymidine. | 95% | researchgate.net |

Preparation of Advanced this compound-Containing Building Blocks

This compound serves as a versatile starting material for the synthesis of more complex building blocks essential for the chemical synthesis of oligonucleotides and their analogues. These advanced derivatives include phosphoramidites, phosphate triesters, and phosphorothioates, each requiring specific synthetic strategies.

Synthesis of Phosphoramidite (B1245037) Derivatives

Phosphoramidites are the cornerstone of modern automated solid-phase oligonucleotide synthesis. mdpi.com The synthesis of this compound phosphoramidite involves the reaction of the 5'-hydroxyl group of this compound with a suitable phosphitylating agent. This reaction must be carried out under anhydrous conditions to prevent hydrolysis of the reactive phosphoramidite product.

The choice of the phosphitylating reagent is critical and determines the nature of the resulting phosphoramidite. A common phosphitylating agent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, which, in the presence of a mild base like N,N-diisopropylethylamine (DIPEA), reacts with the 5'-hydroxyl of this compound to yield the corresponding this compound-5'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite. This phosphoramidite is then ready for use in oligonucleotide synthesizers. The reaction of a 5'-O-monomethoxytritylthymidine-3'-S-phosphorothioamidite with this compound in the presence of an activator like 5-(p-nitrophenyl)tetrazole is another example of forming a dinucleoside phosphorothioite, which can then be oxidized. researchgate.netontosight.aiacs.orgrsc.orgoup.comresearchgate.net

Generation of Phosphate Triester Derivatives

Phosphate triesters of this compound are valuable intermediates and have been explored as potential prodrugs. nih.govumich.edu The synthesis of these derivatives is typically achieved through phosphorochloridate chemistry. nih.govumich.edu In this method, the 5'-hydroxyl group of this compound is reacted with a substituted phosphorochloridate, R(R')P(O)Cl, in the presence of a base such as pyridine. This reaction yields the corresponding phosphate triester.

A variety of phosphate triester derivatives of this compound have been prepared, incorporating different ester groups to modulate properties like lipophilicity. nih.govumich.eduucl.ac.ukacs.orgnih.govbibliotekanauki.pl For instance, novel glycolate (B3277807) and lactate (B86563) phosphate derivatives have been synthesized using this approach. nih.govumich.edu The synthesis of this compound bis(2,2,2-trifluoroethyl) phosphate has also been reported, where this compound is reacted with bis(2,2,2-trifluoroethyl) phosphorochloridate in pyridine. ucl.ac.uk

Table 3: Synthesis of this compound Phosphate Triester Derivatives

| Phosphate Triester Derivative | Phosphorylating Reagent | Base/Solvent | Reference |

|---|---|---|---|

| Glycolate and Lactate Derivatives | Corresponding phosphorochloridates | Pyridine | nih.govumich.edu |

| Bis(2,2,2-trifluoroethyl) phosphate | Bis(2,2,2-trifluoroethyl) phosphorochloridate | Pyridine | ucl.ac.uk |

| Bis(2,2,2-trichloroethyl) phosphate | Bis(2,2,2-trichloroethyl) phosphorochloridate | Pyridine | acs.org |

Preparation of Phosphorothioate (B77711) Analogues

Phosphorothioate analogues of oligonucleotides are of significant interest due to their increased resistance to nuclease degradation. The synthesis of this compound-containing phosphorothioate dinucleotides can be achieved using phosphotriester or phosphoramidite chemistry, followed by a sulfurization step.

In the phosphotriester approach, a protected nucleoside 3'-O-(S-cyanoethyl) phosphorothioate can be coupled with this compound using an activating agent like mesitylenesulfonyl-5-(pyridin-2-yl)tetrazole (MSPy) or 1-mesitylenesulfonyl-3-nitro-1,2,4-triazole (MSNT). capes.gov.br

In the more common phosphoramidite approach, a phosphite (B83602) triester intermediate is first formed and then converted to the phosphorothioate by treatment with a sulfurizing agent. google.comlumiprobe.comnih.govresearchgate.neticm.edu.pl A variety of sulfurizing reagents are available, including elemental sulfur (S₈), 3H-1,2-benzodithiole-3-one 1,1-dioxide (Beaucage reagent), and 3-amino-1,2,4-dithiazole-5-thione. google.comnih.gov The choice of sulfurizing agent can influence the efficiency and stereoselectivity of the reaction. For example, the synthesis of dithymidine-3'-S-phosphorothioate has been achieved by activating a 5'-O-monomethoxytritylthymidine-3'-S-phosphorothioamidite with 5-(p-nitrophenyl)tetrazole in the presence of this compound, followed by oxidation with tetrabutylammonium (B224687) (TBA) periodate (B1199274) or TBA oxone. oup.com

Table 4: Common Sulfurizing Reagents for Phosphorothioate Synthesis

| Sulfurizing Reagent | Abbreviation/Common Name | Reference |

|---|---|---|

| Elemental Sulfur | S₈ | nih.gov |

| 3H-1,2-benzodithiole-3-one 1,1-dioxide | Beaucage Reagent | google.comnih.gov |

| Phenylacetyl Disulfide | PADS | google.com |

| Tetraethylthiuram Disulfide | TETD | google.comlumiprobe.com |

| 3-Amino-1,2,4-dithiazole-5-thione | - | google.com |

| 3-((Dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-3-thione | DDTT | lumiprobe.commdpi.com |

Synthesis of Nucleotide Analogues (e.g., Diphosphates)

The synthesis of nucleotide analogues such as this compound-5'-diphosphate is a key step for various biochemical studies. ontosight.aiacs.org One of the early methods for preparing dinucleoside pyrophosphates involved the reaction of a 5'-O-acetylthymidine 3'-benzyl phosphorochloridate with this compound. acs.orgacs.org

A more direct approach to synthesizing nucleoside 5'-(α-P-thio)triphosphate involves the reaction of this compound with an excess of triimidazolyl-1-phosphine sulfide. nih.govmdpi.com This forms a thymidine 5'-phosphoromonoimidazolothioate intermediate, which is then treated with pyrophosphate to yield the desired product. nih.govmdpi.com Although this method provides a route to these important analogues, yields can be modest. mdpi.com Another approach involved the reaction of this compound with the tributylammonium (B8510715) salt of dicyclohexylcarbodiimide (B1669883), though this was reported as unsuccessful for preparing the α,β-imido analogue. lookchem.com

X-ray Crystallographic Studies of this compound and its Analogues

While a specific X-ray crystal structure for this compound itself was not detailed in the provided search results, studies on its analogues, such as 5′-azido-5′-deoxy-3′-O-acetylthymidine, offer valuable insights. The X-ray powder diffraction data for this analogue revealed an orthorhombic crystal system. researchgate.netiucr.org The determined unit-cell parameters were a = 5.584 (1) Å, b = 14.347 (4) Å, and c = 18.021 (4) Å. researchgate.netiucr.org Such crystallographic data are crucial for building accurate molecular models and understanding intermolecular interactions within the crystal lattice.

Furthermore, X-ray analysis of a ternary complex involving a macrocyclic tetraamine (B13775644) and N(3)-deprotonated 3'-azido-3'-deoxythymidine (AZT), a well-known analogue, has demonstrated a distorted square-pyramidal coordination geometry. researchgate.net These studies on related compounds underscore the power of X-ray crystallography in revealing detailed structural features that can be extrapolated to understand the conformational preferences of this compound.

Spectroscopic Investigations for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are indispensable tools for probing the structure and conformational dynamics of molecules in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

For this compound, ¹H NMR spectroscopy has been used to characterize the synthesized compound and verify its identity. ucl.ac.uk The chemical shifts and coupling constants of the protons provide information about their connectivity and spatial arrangement. chemicalbook.comrsc.org For instance, the ¹H NMR spectrum of this compound in DMSO-d6 shows distinct signals for the different protons in the molecule. chemicalbook.com Similarly, ¹³C NMR provides data on the carbon skeleton of the molecule. rsc.orgmdpi.com

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (ppm) in DMSO-d6 |

| H-6 | ~7.5 |

| H-1' | ~6.1 |

| H-3' | ~5.2 |

| H-5' | ~3.6 |

| CH₃ (acetyl) | ~2.0 |

| CH₃ (thymine) | ~1.8 |

Note: These are approximate values and can vary depending on the solvent and experimental conditions. Data compiled from publicly available spectral data. chemicalbook.comcarlroth.com

Raman spectroscopy is a vibrational spectroscopy technique that is particularly sensitive to the conformational states of biomolecules, including nucleosides. nih.gov Studies have shown that Raman spectra can reveal differences in the furanose sugar pucker and the glycosidic bond orientation. nih.govcsic.es

Research on thymidine and its derivatives, including this compound, has demonstrated that different conformations, such as C(2')-endo-anti and C(3')-endo-anti, give rise to distinct marker bands in the Raman spectrum. nih.gov These spectral differences allow for the characterization and even quantification of different nucleoside conformations present in a sample. nih.govrsc.org The ability to distinguish between these conformations is significant, as specific sugar puckers, like the C(2')-endo-anti geometry, have been linked to the biological activity of some nucleoside derivatives. nih.gov Vibrational coupling between the ribofuranose and the purine (B94841) or pyrimidine (B1678525) rings can generate spectral features in the 1200-1400 cm⁻¹ and 600-850 cm⁻¹ regions that are characteristic of different nucleoside geometries. csic.esrsc.org

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing precise information about the molecular weight and elemental composition of a compound. scribd.comneu.edu.tr For this compound, its molecular formula is C₁₂H₁₆N₂O₆, corresponding to a monoisotopic mass of 284.100836 Da. nih.govguidechem.com

Electrospray ionization mass spectrometry (ESI-MS) has been used to confirm the molecular weight of this compound, with the observation of the protonated molecule [M+H]⁺. uni-duesseldorf.de Mass spectrometry can also be used in tandem with fragmentation techniques (MS/MS) to gain structural information by analyzing the fragmentation patterns of the molecule. lcms.czresearchgate.net This allows for the identification of different structural components and can aid in the confirmation of the compound's identity.

Advanced Analytical Methodologies in Research and Development

In addition to the core spectroscopic techniques, other advanced analytical methods are crucial in the research and development of this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. hplc.eujocpr.com In the context of this compound, HPLC is essential for assessing the purity of synthesized batches and for separating it from starting materials, byproducts, and any potential diastereomers. ucl.ac.ukbibliotekanauki.plucl.ac.uk

Reversed-phase HPLC is a commonly used mode for the analysis of nucleoside analogues. nih.govscielo.br Studies have reported the use of HPLC to confirm the bulk purity of this compound. ucl.ac.uk The retention time in an HPLC system is a characteristic property of a compound under specific conditions (e.g., column, mobile phase, flow rate) and is used for its identification. For instance, the presence of two diastereomeric forms of a related compound was indicated by two closely eluting peaks with retention times differing by only 12 seconds. ucl.ac.uk This highlights the high resolving power of HPLC in separating structurally similar molecules.

Structural Characterization and Conformational Analysis in Research

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a straightforward and rapid analytical technique widely employed to monitor the progress of chemical reactions involving 3'-O-Acetylthymidine. umass.eduwikipedia.org This method allows researchers to qualitatively assess the consumption of starting materials and the formation of products over time, providing crucial information for determining reaction completion. umass.edulibretexts.org

The fundamental principle of TLC involves the separation of compounds in a mixture based on their differential affinities for a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or solvent mixture). wikipedia.orgumich.edu In the context of reactions with this compound, this technique is invaluable for observing the conversion of thymidine (B127349) or other precursors into the desired acetylated product.

To monitor a reaction, small aliquots of the reaction mixture are taken at various time intervals and spotted onto a TLC plate alongside the starting material(s) and sometimes a co-spot containing both the reaction mixture and the starting material. libretexts.orgrochester.edu The plate is then developed in a suitable solvent system. As the solvent moves up the plate by capillary action, the components of the spotted mixture travel at different rates. wikipedia.org The separation is visualized, often using UV light, as compounds containing a chromophore will appear as dark spots. umass.eduictsl.net

The extent of separation is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.orgkhanacademy.org Different compounds will exhibit distinct Rf values under the same TLC conditions. For instance, in the synthesis of this compound, the product will have a different Rf value than the starting thymidine, allowing for clear visualization of the reaction's progress. The disappearance of the spot corresponding to the starting material and the appearance and intensification of the product spot indicate that the reaction is proceeding. libretexts.org

The choice of the mobile phase, or eluent, is critical for achieving good separation. The polarity of the eluent is adjusted to ensure that the Rf values of the compounds of interest fall within a desirable range, typically between 0.3 and 0.7, to allow for clear distinction between spots. ualberta.cachegg.com Common solvent systems used for monitoring reactions involving thymidine derivatives include mixtures of chloroform/methanol and petroleum ether/ethyl acetate. bibliotekanauki.placs.org

For example, in a study involving the synthesis of 5'-O-dimethoxytrityl-N2-phenoxyacetyl-2'-deoxy-6-thioguanosine-3'-O-diisopropylaminocyanoethyl phosphoramidite (B1245037), which was then coupled with this compound, TLC was used to monitor the reaction progress. oup.com The product was purified by silica gel column chromatography using a chloroform/methanol elution mixture, with an Rf value of 0.85 in a 90:10 (v/v) chloroform/methanol system. oup.com In another instance, the synthesis of thymidine analogs was monitored using a toluene/acetonitrile/methanol (3/1/1 v/v/v) system, where the Rf values of the technetium-labeled products were approximately 0.7–0.8. mdpi.com

The progress of reactions can be documented by running TLC at different time points. For example, a reaction might be monitored at 1, 5, 10, 15, and 20-minute intervals to observe the gradual conversion of reactants to products. libretexts.org

Interactive Data Table: TLC Parameters for Thymidine Derivatives

| Compound/Reaction | Stationary Phase | Mobile Phase (Eluent) | Rf Value | Visualization Method | Reference |

| Coupling of S6-Cyanoethyl-5'-O-dimethoxytrityl-N2-phenoxyacetyl-2'-deoxy-6-thioguanosine-3'-O-diisopropylaminocyanoethyl phosphoramidite with this compound | Silica Gel | Chloroform/Methanol (90:10 v/v) | 0.85 | Not Specified | oup.com |

| 99mTc-labeled thymidine analogs (99mTc-TMHEA and 99mTc-TMHHA) | Not Specified | Toluene/Acetonitrile/Methanol (3:1:1 v/v/v) | 0.7–0.8 | Not Specified | mdpi.com |

| Synthesis of 5'-O-Methyl-3'-hydroxy-2'-O-acetyl thymidine | Silica Gel GF254 | Dichloromethane/Methanol | Not Specified | UV light, Iodine | acs.org |

| Synthesis of 5'-O-Methyl-3'-dimethoxytrityl-2'-hydroxy thymidine | Silica Gel GF254 | Dichloromethane/Methanol | Not Specified | UV light, Iodine | acs.org |

| Synthesis of dithymidyl (3',5')methanephosphonothioates using 3'-O-methoxyacetylthymidine | Silica Gel | Chloroform/Methanol (10:1) | Not Specified | Not Specified | bibliotekanauki.pl |

| Isolation of (Sp)-thymidine 3'-O-[(4-nitrophenyl)methanephosphonate] | Silica Gel | Chloroform/Methanol (10:1) | 0.42 | Not Specified | bibliotekanauki.pl |

Applications in Molecular and Chemical Biology Research

3'-O-Acetylthymidine as a Building Block in Nucleic Acid Synthesis Research

This compound serves as a crucial starting material and intermediate in the chemical synthesis of oligonucleotides, which are short nucleic acid polymers with a wide array of applications in research, diagnostics, and therapeutics. chemimpex.com The acetyl group at the 3'-hydroxyl position plays a pivotal role in protecting this functional group during the intricate steps of oligonucleotide synthesis, preventing unwanted side reactions and ensuring the correct formation of the phosphodiester backbone. biosyn.com

Role in Oligonucleotide Synthesis Methodologies (e.g., Phosphotriester and Phosphoramidite (B1245037) Approaches)

The strategic use of this compound has been instrumental in the development and refinement of various oligonucleotide synthesis methodologies.

In the phosphotriester approach , a foundational method for DNA synthesis, this compound is a key reactant. biosyn.com In this method, the 3'-O-acetyl group serves as a temporary protecting group, allowing for the selective formation of a phosphotriester linkage at the 5'-hydroxyl position. For instance, 5'-O-Tritylthymidine can be reacted with this compound 5'-phosphate in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form a dinucleotide. biosyn.com Subsequent removal of the acetyl and trityl protecting groups yields the desired dinucleotide. biosyn.com

The more contemporary and widely used phosphoramidite method also benefits from the application of this compound, particularly in specialized synthesis schemes. oup.comtcichemicals.com While the standard solid-phase synthesis proceeds in the 3' to 5' direction using 3'-phosphoramidites, this compound can be employed in solution-phase synthesis or for the preparation of specific modified oligonucleotides. atdbio.combeilstein-journals.org For example, it can be used in the synthesis of dinucleotides which are then incorporated into larger oligonucleotide chains. oup.com

The selection of protecting groups is critical to prevent unintended reactions during synthesis. biosyn.com The acetyl group of this compound provides the necessary protection of the 3'-hydroxyl group to facilitate the controlled, stepwise addition of nucleotide monomers. biosyn.com

Incorporation into Modified Oligonucleotides for Research Purposes

The versatility of this compound extends to its use in the synthesis of modified oligonucleotides. These synthetic nucleic acid analogues, which contain alterations to the phosphate (B84403) backbone, sugar moiety, or nucleobase, are indispensable tools for a variety of research applications. chemimpex.com

One significant application is in the synthesis of phosphorothioate (B77711) oligonucleotides , where a non-bridging oxygen atom in the phosphodiester linkage is replaced by sulfur. rsc.orgnih.gov This modification confers resistance to nuclease degradation, a desirable property for antisense oligonucleotides and siRNAs used in gene silencing experiments. nih.gov The synthesis of thymidine (B127349) 5'-phosphorothioate can be initiated from 3'-O-acetyl-thymidine. rsc.orgnih.gov

Furthermore, this compound is a precursor in the synthesis of oligonucleotides containing other modifications, such as those with altered bases or sugar puckers, which are used to study DNA structure, protein-DNA interactions, and the mechanisms of DNA-modifying enzymes. chemimpex.com

Facilitating Postsynthetic DNA Functionalization

This compound can be a starting point for creating oligonucleotides that are designed for subsequent chemical modification, a process known as postsynthetic functionalization. This strategy allows for the introduction of a wide range of functionalities, such as fluorescent dyes, biotin (B1667282) tags, or cross-linking agents, into a DNA strand after its assembly.

For instance, research has demonstrated the synthesis of alkyne-functionalized nucleosides starting from 3',5'-di-O-acetyl protected thymidine. acs.org This protected thymidine derivative undergoes radical bromination followed by reaction with an alkyne-linked alcohol to introduce the alkyne group. acs.org After deprotection, the resulting alkyne-modified nucleoside can be converted to a phosphoramidite and incorporated into an oligonucleotide. acs.org The alkyne group then serves as a handle for "click" chemistry, such as the copper-catalyzed alkyne-azide cycloaddition (CuAAC), enabling the efficient attachment of various molecules to the DNA. acs.org

Utilization as a Biochemical Probe and Tool

Beyond its role in synthesis, this compound and its derivatives serve as valuable biochemical probes for dissecting the intricate mechanisms of nucleic acid metabolism. chemimpex.com By mimicking natural nucleosides, these modified compounds can be used to interact with and report on the activity of enzymes involved in DNA replication, repair, and other fundamental cellular processes. ontosight.ai

Studying Enzyme Activity Related to Nucleic Acid Processes

Modified nucleosides derived from this compound are employed in biochemical assays to characterize the activity and substrate specificity of various enzymes that act on nucleic acids. chemimpex.com For example, this compound-5'-diphosphate has been utilized to study enzymes involved in viral DNA replication. ontosight.ai The presence of the 3'-acetyl group can influence how the nucleotide analogue interacts with the active site of a polymerase, providing insights into the enzyme's mechanism of action and its ability to discriminate between natural and modified substrates. ontosight.ai

Furthermore, the selective enzymatic hydrolysis of di-O-acetylated thymidine derivatives can be used to study the regioselectivity of hydrolases. researchgate.net Such studies help in understanding how enzymes recognize and process specific modifications on nucleosides.

Mechanistic Investigations of DNA Replication and Repair Processes

The processes of DNA replication and repair are fundamental to maintaining genome integrity. itb.ac.idlibretexts.org this compound derivatives can be incorporated into synthetic DNA strands to create substrates for studying the enzymes involved in these pathways. uchicago.edu

For instance, oligonucleotides containing modified bases, which can be synthesized using precursors like this compound, are used to investigate how DNA polymerases bypass damaged bases, a process known as translesion synthesis. nih.gov These studies are crucial for understanding how cells tolerate DNA damage and prevent mutations. nih.gov

Moreover, the stability of the 3'-acetyl group under certain conditions allows for its use in creating specific DNA structures that can probe the activity of DNA repair enzymes. By strategically placing a 3'-O-acetylated nucleotide, researchers can create a blocked 3'-end, mimicking a type of DNA damage, and then study how repair enzymes recognize and remove this blockage.

Development of Oligonucleotide Probes for Sequencing-by-Ligation Systems

This compound serves as a critical building block in the chemical synthesis of modified oligonucleotides. chemimpex.comambeed.com These synthetic oligonucleotides can be designed as specific probes for various molecular biology applications, including sequencing-by-ligation (SBL) systems. nih.govwikipedia.org SBL is a DNA sequencing method that utilizes DNA ligase to determine the sequence of a target DNA strand. wikipedia.org The process relies on the ligation of a known "anchor" sequence to a pool of fluorescently labeled oligonucleotide probes that hybridize to the adjacent unknown sequence. wikipedia.org

The synthesis of these precise oligonucleotide probes requires a controlled, stepwise addition of nucleotides. In this process, the 3'-O-acetyl group of this compound functions as a temporary protecting group for the 3'-hydroxyl function. umich.edu This protection is essential to prevent unwanted side reactions and ensure that the oligonucleotide chain is extended in the correct 5' to 3' direction during chemical synthesis. For instance, in the synthesis of dithymidine phosphate analogues containing modified linkages, this compound is used as a key starting material for the coupling reaction. oup.comoup.com

While some SBL methods employ probes with chemically cleavable linkages, such as 3'-thio-deoxyinosine which can be cleaved by silver ions, the fundamental construction of the probe sequence itself relies on standard phosphoramidite chemistry where protecting groups like the 3'-O-acetyl group are indispensable. nih.govresearchgate.net After the synthesis of the full probe is complete, the acetyl group is removed (deprotected) to allow for subsequent enzymatic or chemical reactions required by the specific SBL protocol. oup.com The ability to synthesize custom probes with high fidelity, enabled by modified nucleosides like this compound, is crucial for the accuracy and read length of SBL technologies. nih.gov

Mechanistic Investigations of Biological Pathways and Molecular Interactions

Exploration of Nucleic Acid Metabolism Pathways

This compound is a valuable tool for investigating nucleic acid metabolism, particularly the nucleoside salvage pathway. chemimpex.comcymitquimica.comwikipedia.org This pathway allows cells to recycle nucleosides and bases from the degradation of DNA and RNA. wikipedia.org The compound often functions as a prodrug of thymidine; its acetyl group increases lipophilicity, which can facilitate its transport across cell membranes. chemimpex.comcymitquimica.com

Once inside the cell, the 3'-O-acetyl group is readily cleaved by intracellular esterase enzymes, releasing unmodified thymidine. This targeted delivery allows researchers to introduce thymidine into cellular systems and trace its subsequent metabolic fate. The released thymidine is phosphorylated by the enzyme thymidine kinase (TK1) to form thymidine monophosphate (TMP). wikipedia.org This is the first step in converting the salvaged nucleoside into thymidine triphosphate (dTTP), which can then be incorporated into newly synthesized DNA.

By using this compound, researchers can study the kinetics and regulation of the salvage pathway enzymes, such as thymidine kinase. nih.gov Understanding this pathway is critical, as it is a key source of nucleotides for DNA replication, especially in certain cell types or under conditions where de novo synthesis is insufficient. nih.govmdpi.com For example, studies on how cells handle imbalances in nucleotide pools, which can lead to replication stress and DNA damage, benefit from tools that can modulate specific metabolic routes like the thymidine salvage pathway. nih.gov

Insights into Nucleoside Behavior and Enzyme-Nucleic Acid Interactions

The modification of a nucleoside, such as the addition of a 3'-O-acetyl group to thymidine, provides significant insights into how enzymes interact with nucleic acids and their precursors. cymitquimica.comnumberanalytics.com The 3'-hydroxyl group of a deoxyribonucleoside is of paramount importance, as it is the site of phosphodiester bond formation by DNA polymerases during replication. ijs.si

The presence of the acetyl group at this position alters the nucleoside's chemical properties, including its size, polarity, and hydrogen-bonding capacity. cymitquimica.com This seemingly minor change can dramatically affect its recognition and processing by cellular enzymes. ontosight.ai For example, this compound is not a substrate for direct incorporation by DNA polymerases. Its utility in biological systems relies on its conversion back to thymidine. chemimpex.com This specificity highlights the stringent structural requirements of enzyme active sites.

Studying how enzymes like kinases and polymerases discriminate between thymidine and this compound helps researchers to:

Map the steric and electronic constraints of enzyme active sites. nih.gov

Understand the molecular basis of substrate specificity.

Elucidate the mechanisms that ensure the fidelity of DNA synthesis.

The table below summarizes the differential interactions of thymidine and its 3'-O-acetylated form with key enzymes in nucleic acid metabolism.

| Compound | Interaction with Thymidine Kinase | Interaction with DNA Polymerase | Biological Significance |

| Thymidine | Substrate; phosphorylated to TMP. wikipedia.org | Precursor; after conversion to dTTP, it is incorporated into DNA. ijs.si | Natural building block for DNA synthesis via salvage pathway. wikipedia.org |

| This compound | Not a direct substrate; must be deacetylated first. chemimpex.com | Not a substrate; 3'-OH is blocked. ijs.si | Acts as a prodrug to study thymidine metabolism and enzyme specificity. chemimpex.comcymitquimica.com |

Investigations into DNA and Protein Synthesis Inhibition Mechanisms in Research Models

Modified nucleosides are fundamental tools for investigating the mechanisms of DNA synthesis inhibition. medchemexpress.com The strategy of modifying the 3'-hydroxyl group of a nucleoside is a cornerstone of antiviral and anticancer drug design. A classic example is 3'-azido-3'-deoxythymidine (AZT), an effective antiretroviral agent that acts as a DNA chain terminator because its 3'-azido group prevents the formation of the next phosphodiester bond. nih.gov

While this compound itself is not a potent DNA synthesis inhibitor due to the lability of the acetyl group in vivo, its study contributes to the understanding of structure-activity relationships for this class of compounds. chemimpex.comnih.gov Research using such analogs helps to clarify how modifications at the 3' position affect phosphorylation by nucleoside kinases and subsequent interactions with DNA polymerases. The accumulation of the phosphorylated forms of these analogs is often a key determinant of their cytostatic effects. nih.gov

Research models using various nucleoside analogs have demonstrated that these compounds can induce cell cycle arrest, typically in the S phase, by disrupting DNA replication. nih.gov Although this compound is primarily a prodrug, its chemical relatives designed for stability are investigated for their potential to inhibit DNA synthesis in cancer cells and viruses. ontosight.aimedchemexpress.com These investigations provide crucial information for developing more effective therapeutic agents that selectively target DNA replication in pathogenic or hyperproliferative cells. medchemexpress.com The inhibition of protein synthesis is another therapeutic strategy, often targeting the ribosomal machinery, but is a distinct mechanism from the DNA synthesis inhibition studied with nucleoside analogs. slideshare.netbasicmedicalkey.com

Studies on the Stability and Degradation Pathways of Modified Nucleosides

The chemical stability and degradation pathways of modified nucleosides are critical aspects of their application in research and therapeutics. The acetyl group in this compound serves as a protecting group that enhances the compound's stability under specific conditions, such as during the chemical synthesis of oligonucleotides, by preventing the reactive 3'-hydroxyl group from participating in unwanted side reactions. chemimpex.comcymitquimica.com

The primary degradation or metabolic conversion pathway for this compound in a biological context is enzymatic cleavage. Cellular esterases recognize and hydrolyze the ester bond, releasing acetic acid and the natural nucleoside, thymidine. chemimpex.comumich.edu This controlled degradation is fundamental to its action as a prodrug. Selective enzymatic deprotection is a known strategy in organic synthesis; for example, lipases have been shown to efficiently remove acetyl groups from nucleosides. umich.edu

Beyond enzymatic hydrolysis, the stability of modified nucleosides can be studied under various chemical conditions. For example, the P-S bond in dithymidine phosphate analogues, which can be synthesized from this compound, is susceptible to cleavage by aqueous solutions of iodine or silver nitrate. oup.com In other contexts, oxidation of related nucleoside derivatives can lead to different degradation products, such as the formation of a 5'-aldehyde under specific oxidative conditions. researchgate.net Understanding these degradation pathways is essential for predicting the metabolic fate and potential byproducts of modified nucleosides in research models. umweltbundesamt.de

The table below outlines the primary degradation pathways for this compound.

| Degradation Pathway | Reagent/Enzyme | Products | Context |

| Enzymatic Deacetylation | Cellular Esterases, Lipase (B570770) umich.edu | Thymidine, Acetic Acid | Biological systems (prodrug activation), Biocatalysis chemimpex.com |

| Chemical Cleavage | Base (e.g., aq. NH₃) or Acid | Thymidine, Acetate | Synthetic deprotection during oligonucleotide synthesis oup.com |

| Oxidative Degradation | Oxidizing agents (e.g., DMSO/DCC) researchgate.net | This compound-5'-aldehyde and other products | Chemical stability studies researchgate.net |

Computational and Theoretical Research on 3 O Acetylthymidine

Molecular Docking Analysis of 3'-O-Acetylthymidine and its Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajgreenchem.commdpi.com This method is widely used in drug design to understand how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein or nucleic acid. The analysis provides information on the binding affinity, which is often represented as a docking score, and the specific interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the complex. ajgreenchem.comorientjchem.org

While specific molecular docking studies focused exclusively on this compound are not extensively detailed in publicly available literature, research on related nucleoside derivatives provides a framework for how such analyses are conducted. For instance, docking studies on various nucleoside analogs have been crucial in elucidating their potential as therapeutic agents. These studies typically involve docking the compound into the active site of a target enzyme, such as a viral polymerase or a kinase.

In a hypothetical docking study of this compound, the molecule would be placed into the binding site of a target protein. The acetyl group at the 3'-position can influence the binding mode compared to thymidine (B127349) by introducing additional steric bulk and altering the hydrogen bonding capacity. The interactions would likely involve the thymine (B56734) base, the deoxyribose sugar, and the 3'-O-acetyl group.

Table 1: Representative Data from a Hypothetical Molecular Docking Analysis of this compound

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Enzyme X | This compound | -7.5 | Asp185, Tyr115 | Hydrogen Bond with thymine |

| Enzyme X | This compound | Val116, Leu181 | Hydrophobic interaction | |

| Enzyme Y | This compound | -6.8 | Ser225 | Hydrogen Bond with 5'-OH |

| Enzyme Y | This compound | Phe227 | π-π stacking with thymine |

This table is illustrative and based on typical data from molecular docking studies.

Docking studies on derivatives of this compound, such as phosphoramidate (B1195095) prodrugs, have been considered to understand how these modifications might affect delivery and activation. ucl.ac.uk For example, the synthesis of this compound phosphoramidate derivatives was pursued to investigate if this approach could confer activity to nucleoside analogs, with the underlying hypothesis that the prodrug would be delivered into the cell and then release the active monophosphate form. ucl.ac.uk Molecular docking could be used to model the interaction of such prodrugs with cellular enzymes.

Quantum Chemical Calculations and Theoretical Modeling of Reaction Mechanisms

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to study the electronic structure of molecules and to model the mechanisms of chemical reactions. nih.govnih.govnih.govrsc.org These calculations can determine the geometries of reactants, transition states, and products, as well as their relative energies, providing a detailed picture of the reaction pathway.

For this compound, theoretical studies have been instrumental in understanding its reactivity in various chemical transformations. One area of investigation has been its role in the synthesis of oligonucleotides and their analogs. For example, mechanistic studies have been performed on the oxidative condensation of a thymidine 3'-H-phosphonate derivative with this compound. amanote.com Such reactions are fundamental in the synthesis of modified DNA strands, and theoretical modeling helps to elucidate the precise steps involved, including the nature of the intermediates and the transition states.

Another area of research involves the study of damage to DNA components. Theoretical calculations have been used to investigate the reaction of hydroxyl radicals (•OH) with thymine and its derivatives. nih.gov DFT calculations can model the addition of •OH to the thymine ring and the subsequent unimolecular reactions of the resulting adducts. nih.gov These studies are critical for understanding the mechanisms of DNA damage by reactive oxygen species.

Table 2: Calculated Energy Profile for a Hypothetical Reaction Step Involving this compound

| Species | Method | Basis Set | Relative Energy (kcal/mol) |

| Reactants | DFT (B3LYP) | 6-31G | 0.0 |

| Transition State | DFT (B3LYP) | 6-31G | +15.2 |

| Products | DFT (B3LYP) | 6-31G** | -5.7 |

This table represents typical data from quantum chemical calculations of a reaction mechanism.

Quantum chemical calculations can also predict various molecular properties, such as acidity. For instance, theoretical calculations have been used to estimate the pKa of related acetylated compounds, classifying them as very weak C-H acids.

Prediction of Molecular Behavior and Conformational Dynamics

The biological activity of a molecule is often closely linked to its three-dimensional shape and flexibility. Computational methods can predict the stable conformations of a molecule and simulate its dynamic behavior over time. This is particularly important for flexible molecules like this compound, where the conformation of the sugar ring and the orientation of the base and the 3'-acetyl group can vary.

While specific studies on the conformational dynamics of isolated this compound are not prominent, related research on fluorinated dinucleotides using F-19 NMR spectroscopy highlights the types of conformational studies that are performed on modified nucleosides. itp.ac.ru Molecular dynamics (MD) simulations are a powerful computational tool for studying the conformational dynamics of biomolecules. uzh.chnih.gov An MD simulation of this compound in an aqueous environment could reveal the preferred sugar pucker conformations (e.g., C2'-endo or C3'-endo), the rotational freedom around the glycosidic bond, and the dynamics of the 3'-acetyl group.

Table 3: Key Conformational Parameters of this compound from a Hypothetical Molecular Dynamics Simulation

| Parameter | Description | Predicted Stable States |

| Sugar Pucker | Conformation of the deoxyribose ring | C2'-endo (South), C3'-endo (North) |

| Glycosidic Torsion (χ) | Orientation of the thymine base | anti, syn |

| 3'-Acetyl Group | Orientation of the acetyl moiety | Multiple rotamers possible |

This table is illustrative of the types of data obtained from conformational analysis.

Understanding the conformational preferences of this compound is important for rationalizing its interaction with enzymes and for designing derivatives with specific conformational properties. The dynamic nature of the molecule allows it to adapt its shape to fit into different binding pockets, a process that can be explored in detail through computational simulations.

Future Research Directions and Emerging Applications

Development of Novel 3'-O-Acetylthymidine-Derived Chemical Probes

Chemical probes are small molecules designed to selectively bind and modulate the function of a specific protein or biomolecule, enabling researchers to study its role in complex biological systems. promega.ca The development of novel probes derived from this compound is a promising research avenue for dissecting the mechanisms of nucleic acid metabolism and enzyme function. The structure of this compound, with its acetylated 3'-hydroxyl group, makes it a valuable starting material for creating these sophisticated tools. cymitquimica.com

The design of a chemical probe typically incorporates three key components: a "warhead" that interacts with the target, a linker, and a reporter group (e.g., a fluorescent tag or an alkyne handle for click chemistry) for detection and visualization. nih.gov The thymidine (B127349) scaffold of this compound can be recognized by various enzymes, while its acetyl group offers a site for further chemical modification or can influence its interaction with target proteins.

A key application lies in the synthesis of oligonucleotide analogues designed to probe DNA-protein interactions or enzyme mechanisms. For instance, this compound is a crucial precursor in the synthesis of dithymidine phosphate (B84403) analogues where the 3'-oxygen is replaced by sulfur, such as dithymidine-3'-S-phosphorothioate. nih.govoup.com These analogues, which are resistant to certain nucleases, can serve as probes to study the activity of enzymes like nuclease P1. nih.gov The specific cleavage of the P-S bond under mild conditions further enhances their utility as research tools. nih.gov

Future research will likely focus on creating a diverse library of probes based on the this compound framework. These could include:

Activity-Based Probes: To trap enzymes that process nucleosides, providing a snapshot of their catalytic mechanism.

Photo-crosslinking Probes: To identify binding partners of nucleoside transporters or kinases.

Fluorescently Labeled Nucleosides: To visualize nucleic acid dynamics within living cells.

By leveraging the chemistry of this compound, scientists can develop next-generation probes to illuminate complex biological processes with high precision.

Advanced Biocatalytic Routes for Complex Nucleoside Derivative Synthesis

Traditional chemical synthesis of nucleoside analogues often involves multiple protection and deprotection steps, which can be inefficient and environmentally taxing. nih.gov In contrast, biocatalysis, the use of enzymes to perform chemical transformations, offers exquisite regio- and stereoselectivity under mild conditions, representing a more sustainable and streamlined approach. nih.govacademie-sciences.fr The development of advanced biocatalytic routes is a key future direction for synthesizing complex derivatives of nucleosides like this compound.

Enzymes from nucleoside salvage pathways are particularly valuable biocatalysts. nih.gov Nucleoside phosphorylases (NPs) and nucleoside 2′-deoxyribosyltransferases (NDTs), for example, are widely used for N-glycosylation, the crucial step in forming the bond between a sugar and a nucleobase. academie-sciences.fr These enzymes can facilitate "base swapping" to create novel nucleoside analogues from natural precursors. rsc.orgtandfonline.com

Recent innovations have focused on creating enzymatic cascades, where multiple enzymes work in sequence in a one-pot reaction to produce a target molecule from a simple starting material. mdpi.comacs.org This strategy has been successfully applied to the synthesis of various antiviral nucleosides. nih.gov While significant progress has been made in modifying the C2′ and C4′ positions of the sugar ring using biocatalysts, the modification of the C3′ position remains a less explored area, presenting a clear opportunity for future innovation. nih.govrsc.org Developing enzymes that can selectively acylate or deacylate the 3'-hydroxyl group could streamline the synthesis of compounds like this compound and its derivatives.

The future of nucleoside synthesis lies in a synergistic approach, combining the strengths of chemical synthesis with the precision of biocatalysis to access novel chemical space efficiently and sustainably. academie-sciences.frnih.gov

Integration of Computational and Experimental Approaches in Nucleoside Chemistry Research

Computational methods, such as quantum mechanical calculations and molecular dynamics (MD) simulations, provide deep insights into the structural and electronic properties of nucleoside analogues. chemrxiv.orgnih.gov These approaches can be used to:

Predict Conformational Preferences: Determine the stable three-dimensional shapes of nucleosides, which is crucial for their interaction with target enzymes. chemrxiv.org

Model Enzyme-Substrate Interactions: Simulate how a nucleoside analogue binds to the active site of an enzyme, helping to explain its biological activity or lack thereof. nih.gov

Calculate Molecular Properties: Estimate properties like charge distribution and reactivity, which are fundamental to a molecule's function. chemrxiv.org

Guide Rational Drug Design: Use artificial intelligence and generative models to design novel nucleoside structures with desired characteristics, such as enhanced binding affinity or specific metabolic profiles. chemrxiv.org

These in silico predictions are then validated and refined through experimental work. nih.gov For example, after a computational model predicts a stable conformation, experimental techniques like Raman spectroscopy can be used to study the actual molecule's stability under various conditions, such as UV irradiation. acs.org Similarly, the synthesis of a molecule designed computationally allows for its biological evaluation in cellular and biochemical assays, providing a feedback loop to improve the predictive power of the computational models. nih.govnih.gov This integrated approach is essential for tackling complex challenges, such as understanding the mechanisms of C-nucleoside formation and designing analogues with improved therapeutic profiles. nih.gov

Expanding the Scope of Modified Oligonucleotide Applications in Research beyond Current Limitations

Oligonucleotides, short synthetic strands of DNA or RNA, are indispensable tools in molecular biology and are emerging as a powerful class of therapeutics. thermofisher.comnih.gov However, natural, unmodified oligonucleotides are rapidly degraded by cellular nucleases and can have difficulty crossing cell membranes. scielo.br Chemical modifications are therefore essential to improve their stability, binding affinity, and pharmacokinetic properties. nih.govscielo.br this compound serves as a fundamental building block in the chemical synthesis of these vital research tools, where the acetyl group acts as a protecting group for the 3'-hydroxyl during the stepwise assembly of the oligonucleotide chain. nih.govoup.com

The applications of modified oligonucleotides are vast and continue to expand. They are used as:

Antisense Oligonucleotides (ASOs): To bind to specific messenger RNA (mRNA) molecules, leading to their degradation and preventing the synthesis of a disease-causing protein. scielo.brbjournal.org

Small Interfering RNAs (siRNAs): To trigger the RNA interference (RNAi) pathway, which silences gene expression with high specificity. csic.es

Aptamers: To fold into specific three-dimensional structures that can bind to and inhibit target proteins, much like antibodies. bjournal.org

Probes for Diagnostics: For the detection of specific DNA or RNA sequences related to pathogens or genetic diseases. scielo.br

Future research aims to overcome the current limitations of oligonucleotide-based technologies. This involves developing novel chemical modifications to further enhance stability and specificity while minimizing off-target effects and immune responses. nih.govcsic.es Introducing modifications to the sugar-phosphate backbone, the nucleobase, or the termini of the oligonucleotide can significantly improve its performance. nih.gov The continued need for high-quality, chemically modified oligonucleotides underscores the importance of efficient synthetic precursors like this compound and drives the demand for innovative production methods. researchgate.net As these technologies mature, modified oligonucleotides are poised to play an even greater role in personalized medicine and advanced diagnostics. nih.gov

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for 3'-O-Acetylthymidine, and how are they optimized for yield and purity?

- Methodology : The phosphotriester method is a foundational approach. For example, this compound is phosphorylated with phosphorochloridate and protected with benzyl groups during dinucleotide synthesis. Reaction conditions (e.g., pyridine as solvent, use of toluene-4-sulfonyl chloride or DCC as condensing agents) are critical for efficiency .

- Optimization : Monitoring via 31P NMR helps track intermediates, such as H-phosphonate derivatives, ensuring reaction completion. Co-evaporation with toluene/pyridine removes residual solvents, improving purity .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Techniques : Enzymatic digestion (e.g., using nucleases) confirms nucleotide linkages in synthesized oligomers. Mass spectrometry (MS) and nuclear magnetic resonance (NMR, particularly 31P and 1H/13C) validate molecular identity and regioselectivity of acetylation .

- Data Interpretation : For example, 31P NMR chemical shifts at δ 5–7 ppm indicate phosphodiester bond formation in oxidative condensation reactions .

Q. What role does this compound play in oligonucleotide synthesis?

- Application : It acts as a key intermediate in the phosphotriester method, where the acetyl group protects the 3′-OH during coupling. Subsequent deprotection (e.g., with ammonia) yields functional oligonucleotides. This method was pivotal in early gene synthesis efforts .

- Historical Context : Michelson and Todd’s 1955 synthesis of d(TpT) using this compound laid the groundwork for modern solid-phase DNA synthesis .

Advanced Research Questions

Q. How do mechanistic studies resolve contradictions in oxidative condensation reactions involving this compound?

- Case Study : When condensing 5′-O-dimethoxytritylthymidine 3′-H-phosphonate with this compound, 31P NMR reveals transient intermediates (e.g., pyrophosphoryl species). Discrepancies in reaction pathways are addressed by varying oxidants (e.g., PySSPy vs. iodine) and monitoring time-dependent spectral changes .

- Resolution : Contradictory yields are attributed to competing oxidation mechanisms. For instance, iodine promotes phosphodiester formation, while DBU (1,8-diazabicycloundec-7-ene) stabilizes intermediates .

Q. What strategies mitigate side reactions during this compound-based labeling of oligonucleotides?

- Challenge : Thiol-group introduction via H-phosphonate reagents can lead to disulfide scrambling.

- Solution : Use pivaloyl chloride for controlled phosphitylation, followed by iodine oxidation in aqueous pyridine. Post-synthesis treatment with DTT (dithiothreitol) cleaves disulfide bonds selectively .

Q. How is this compound utilized in synthesizing α-nucleosides, and what are the implications for antiviral research?

- Synthetic Route : Transglycosylation reactions with silylated nucleobases (e.g., N6-octanoyladenine) yield α-anomers like α-3′-azido-2′,3′-dideoxyadenosine. TMS-triflate and BSA (bis(trimethylsilyl)-acetamide) catalyze stereochemical inversion .

- Biological Relevance : These α-nucleosides exhibit altered base-pairing, potentially inhibiting viral polymerases. Remdesivir’s monophosphate derivative, a structural analog, highlights the therapeutic potential of such modifications .

Methodological Recommendations

- Reaction Monitoring : Prioritize 31P NMR for real-time tracking of phosphorus-containing intermediates .

- Purification : Use silica gel chromatography with gradient elution (e.g., CH2Cl2:MeOH) to isolate acetylated nucleosides .

- Contamination Control : Avoid moisture in reactions by employing anhydrous solvents and argon atmospheres .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.